3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
931970-72-8 |
|---|---|
Molecular Formula |
C25H17FN2O5 |
Molecular Weight |
444.418 |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H17FN2O5/c26-18-7-3-1-5-16(18)13-27-22-17-6-2-4-8-19(17)33-23(22)24(29)28(25(27)30)12-15-9-10-20-21(11-15)32-14-31-20/h1-11H,12-14H2 |
InChI Key |
RSFYSNVQQCAZEX-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N(C3=O)CC6=CC=CC=C6F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on various research findings and case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that may include cycloaddition and condensation techniques. The structural integrity is confirmed through methods such as NMR spectroscopy and mass spectrometry. For instance, the use of 1,3-dipolar cycloaddition reactions has been reported in similar compounds to construct complex molecular frameworks effectively.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds with similar structural motifs have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives containing the benzo[d][1,3]dioxole moiety have been documented to possess high antibacterial potency, with minimum inhibitory concentrations (MICs) in the nanomolar range against sensitive strains such as Staphylococcus aureus .
- Antitumor Activity : There is emerging evidence that pyrimidine derivatives can inhibit tumor cell proliferation. The benzofuro-pyrimidine structure may enhance interactions with cancer-related targets, potentially leading to cytotoxic effects in various cancer cell lines.
- Enzyme Inhibition : Similar compounds have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes. The inhibition of these enzymes can lead to analgesic and anti-inflammatory effects .
Case Study 1: Antibacterial Screening
In a study focused on synthesizing 5-(benzo[d][1,3]dioxol-5-yl)-substituted derivatives, several compounds exhibited strong antibacterial activity. The most potent derivative showed an MIC of 80 nM against Sarcina species . This highlights the potential application of similar structures in developing new antibacterial agents.
Case Study 2: Antitumor Potential
Research into the structure-activity relationship (SAR) of pyrimidine derivatives indicated that specific substitutions on the pyrimidine ring could enhance antitumor activity. Compounds with a fluorobenzyl group were noted for their improved selectivity towards cancer cell lines compared to non-cancerous cells.
Data Tables
Q & A
Q. What are the standard synthetic pathways for preparing benzofuro[3,2-d]pyrimidine derivatives, and how are they adapted for this compound?
The synthesis of benzofuropyrimidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For this compound, key steps likely include:
- Step 1 : Formation of the benzofuropyrimidine core via cyclization of substituted precursors under acidic or basic conditions.
- Step 2 : Introduction of the 2-fluorobenzyl group via alkylation or nucleophilic substitution.
- Step 3 : Attachment of the benzo[d][1,3]dioxol-5-ylmethyl moiety using coupling reagents like EDC/HOBt or Mitsunobu conditions .
Critical parameters include solvent choice (e.g., ethanol/dichloromethane mixtures for crystallization ), temperature control to avoid side reactions, and purification via column chromatography or recrystallization .
Q. How is the structural identity of this compound validated, and what analytical methods are prioritized?
Validation requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, H NMR signals for the 2-fluorobenzyl group appear as a doublet (δ ~5.2 ppm, Hz) due to coupling with fluorine .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight. Discrepancies between calculated and observed m/z values (e.g., ±0.002 Da) may indicate isotopic impurities or adducts .
- X-ray Crystallography : Resolves ambiguities in planar vs. twisted conformations of aromatic rings (e.g., dihedral angles up to 54° between benzodioxole and pyrimidine moieties) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., GCMS vs. HRMS discrepancies)?
Discrepancies in mass spectrometry data (e.g., EI-HRMS showing unexpected fragments) often arise from:
- Isomerization : Trace impurities (e.g., 2% isomeric byproducts) can skew results. Use preparative HPLC to isolate pure fractions .
- Ionization Artifacts : Matrix effects in GCMS may suppress ionization of the parent ion. Validate with alternative methods like MALDI-TOF .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to identify misassignments .
Q. What strategies optimize reaction yields for introducing the 2-fluorobenzyl group under steric hindrance?
Steric hindrance from the fluorinated aromatic ring necessitates tailored approaches:
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective benzylation. Optimize ligand choice (e.g., SPhos for bulky substrates) .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity under controlled dielectric heating .
- Protecting Groups : Temporarily mask reactive sites (e.g., tert-butyl groups) to direct benzylation to the desired position .
Q. How do structural modifications (e.g., substituents on the benzodioxole ring) impact biological activity?
Activity trends can be explored via:
- In Silico Docking : Predict binding affinity to targets like GABA receptors or kinases using software (e.g., AutoDock Vina). Compare with structurally related compounds (e.g., pyrido[2,3-d]pyrimidines) .
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the benzodioxole ring. Assess activity in cellular assays (e.g., anticonvulsant models) .
Methodological Guidance for Data Interpretation
Q. How should researchers interpret thermal stability data (TGA/DSC) for this compound?
- TGA : A weight loss step at ~250°C corresponds to decomposition of the benzofuropyrimidine core. Compare with analogs to assess stability trends .
- DSC : Endothermic peaks near 180°C indicate melting points, while exothermic events suggest oxidative degradation. Use inert atmospheres (N) to minimize artifacts .
Q. What computational tools are recommended for modeling non-covalent interactions (e.g., C–H···O) in crystallographic data?
- Mercury CSD : Visualize weak interactions (e.g., C–H···O distances <3.2 Å) and quantify their contribution to lattice stability .
- Hirshfeld Surface Analysis : Maps intermolecular contact ratios (e.g., O···H vs. F···H interactions) to rationalize packing motifs .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results between in vitro and in vivo models?
- Metabolic Stability : Poor oral bioavailability (e.g., rapid hepatic clearance) may explain reduced in vivo efficacy. Test plasma stability and use prodrug strategies .
- Off-Target Effects : Screen against panels of receptors (e.g., CEREP) to identify unintended interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
